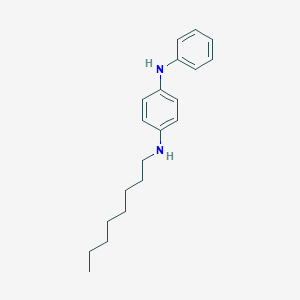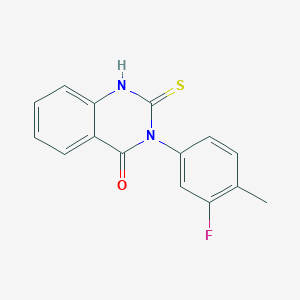
3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinone derivatives, including compounds similar to "3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one", are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known for their potential antibacterial and antitumor activities, driven by their unique structural framework which allows for various chemical reactions and modifications (Hui et al., 2000).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves catalysis under environmentally friendly conditions. For instance, a catalyst-free green synthesis of quinazolinone derivatives has been reported, emphasizing the effectiveness of using water as a solvent under ultrasound conditions, leading to high yields and shorter reaction times (Govindaraju et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the arrangement of fluorophenyl and methyl groups, plays a crucial role in their biological activity. Crystal structure determination can provide insights into the interactions at the molecular level, guiding the synthesis of more effective compounds (Hao et al., 2017).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including condensation and cyclocondensation, to introduce different substituents that affect their chemical and biological properties. These modifications can significantly impact their antibacterial and antitumor activities, as demonstrated by several studies (Yadav et al., 2020).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For example, the introduction of a fluorophenyl group can affect the compound's physical properties, which in turn, influence its biological activity and efficacy (Tien et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinazolinone derivatives, are crucial for their biological applications. Studies on these compounds reveal that modifications to the quinazolinone core can lead to enhanced antibacterial and antitumor activities, making them promising candidates for further drug development (Nanda et al., 2007).
Scientific Research Applications
Antitumor Properties
- Design and Synthesis for Antitumor Applications : A study by Alanazi et al. (2013) discusses the design and synthesis of novel 2-mercapto-3-phenethylquinazolines, including 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one, for potential antitumor applications. This research emphasizes the compound's selective activities toward renal and breast cancer cell lines, providing a foundation for future development of potent antitumor agents.
Antimicrobial Activities
- Antibacterial Properties : Research by Kuramoto et al. (2003) explores the synthesis of novel fluoroquinolones, closely related to the quinazolinone structure, and their potent antibacterial activities against various bacterial strains. This study illustrates the potential of similar compounds in combating bacterial infections.
Synthesis and Chemical Characterization
- Synthesis Techniques and Structure Analysis : A study conducted by Hao et al. (2017) focuses on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally similar to 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one. This paper provides valuable insights into the crystal structure and chemical properties of such compounds, aiding in the understanding of their potential applications in scientific research.
Green Chemistry Methods
- Eco-Friendly Synthesis Approaches : The application of deep eutectic solvents in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones is discussed by Komar et al. (2022). This research highlights an environmentally friendly approach to synthesizing compounds like 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one, emphasizing the importance of sustainable practices in chemical synthesis.
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZYHGSMGLATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398505 |
Source


|
| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
1512-75-0 |
Source


|
| Record name | MLS002920549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

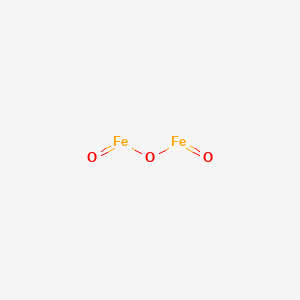
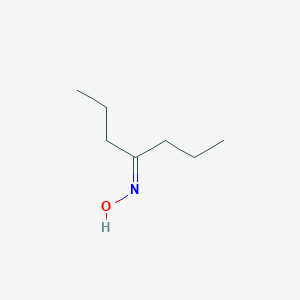

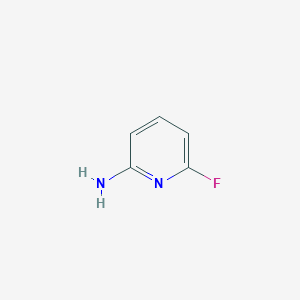
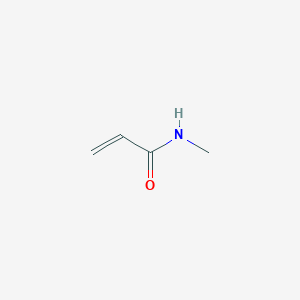
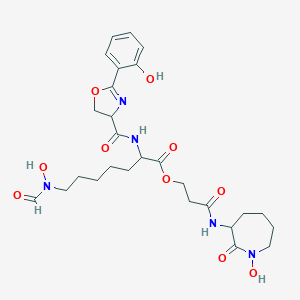

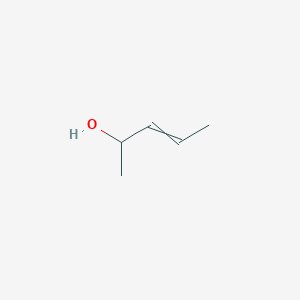

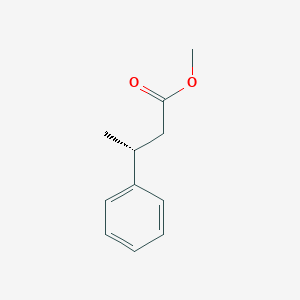
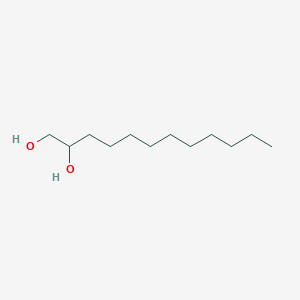
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
